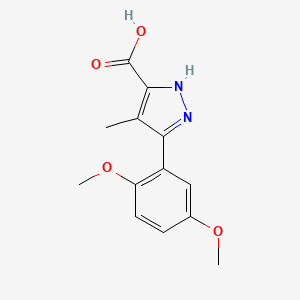

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQQSASFGGRVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the 2,5-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 2,5-dimethoxybenzene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

a. Substituent Positioning and Electronic Effects

- Methoxy Groups: The 2,5-dimethoxy substitution in the target compound enhances electron-donating effects compared to mono-methoxy analogs like A107159 (4-methoxyphenyl). This likely increases aromatic stabilization and alters solubility .

b. Tautomerism and Stability

The 2H-pyrazole tautomer in the target compound differs from the 1H-pyrazole tautomers of A107159 and A132410. Tautomeric states influence hydrogen-bonding capacity and stability, which are critical in crystallization and biological interactions .

c. Spectroscopic Characteristics

While direct IR/NMR data for the target compound are unavailable, related pyrazoles exhibit key absorption bands:

- IR : C=O stretches (~1630 cm⁻¹) and C=N vibrations (~1585 cm⁻¹) are typical in pyrazole-carboxylic acids, as seen in analogs like 5-(3-iodo-4,5-dimethoxy-phenyl)-3-vinyl-pyrazole derivatives .

- Mass Spectrometry : A molecular ion peak at m/z 312 (M⁺) was reported for a structurally similar fluorinated pyrazole, suggesting comparable fragmentation patterns for the target compound .

d. Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility relative to non-acidic analogs. However, the methyl and dimethoxy groups may reduce polarity compared to A107159 .

- Thermal Stability : Methyl-substituted pyrazoles generally exhibit higher melting points due to crystalline packing efficiency, as inferred from analogs like A278921 .

Research Implications

- Medicinal Chemistry : The methyl and dimethoxy groups may enhance bioactivity against targets like kinases or GPCRs, as seen in related pyrazole-based inhibitors .

- Materials Science : The electron-rich aromatic system could facilitate applications in optoelectronics or metal-organic frameworks (MOFs), similar to iodine-substituted pyrazoles .

Biological Activity

Overview

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound features a pyrazole ring, a carboxylic acid group, and a dimethoxyphenyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies indicate that compounds with a pyrazole structure exhibit significant anticancer activity across various cancer cell lines. For instance:

- In vitro Studies : this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated promising antiproliferative effects, with IC50 values indicating effective growth inhibition:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.46 ± 0.04 |

| A549 | 26 |

These results suggest that the compound may induce apoptosis in cancer cells through various molecular pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness comparable to established anti-inflammatory agents like indomethacin. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It has the potential to bind to receptors that modulate cellular responses to stimuli, affecting pathways related to cell survival and proliferation.

- Oxidative Stress Modulation : By acting as an antioxidant, it can reduce oxidative stress in cells, contributing to its protective effects against cancer and inflammation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study by Wei et al. (2022) : This research focused on the synthesis and evaluation of pyrazole derivatives for anticancer activity. The study found that specific derivatives exhibited significant cytotoxicity against A549 cells with an IC50 of 26 µM .

- Research on Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound effectively reduced edema in carrageenan-induced models, showcasing their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives like 2C-B or DOM, this compound stands out due to its distinct structural features that confer unique biological properties. While many similar compounds exhibit psychoactive effects, this compound's focus remains on therapeutic applications such as anticancer and anti-inflammatory activities .

Q & A

Q. What are the common synthetic routes for 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-keto esters. For example, pyrazole derivatives are often prepared by reacting 3,5-diketones with hydrazine derivatives under acidic or basic conditions . A Vilsmeier–Haack reaction has also been employed for similar pyrazole-carboxylic acid derivatives, involving formylation followed by cyclization . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to control regioselectivity and minimize side products.

Q. How is the compound characterized structurally and spectroscopically?

Key characterization methods include:

- X-ray crystallography for unambiguous structural determination, often using SHELX software for refinement .

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns, particularly the dimethoxy-phenyl and pyrazole ring protons.

- FT-IR spectroscopy to identify carboxylic acid (-COOH) and methyl/methoxy functional groups .

- Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns.

Q. What safety precautions are recommended during handling?

While specific data for this compound is limited, pyrazole-carboxylic acid derivatives generally require:

- Respiratory protection (N95 masks) and gloves to avoid inhalation or dermal contact.

- Fume hood usage during synthesis to mitigate exposure to volatile reagents.

- Storage in cool, dry conditions away from strong oxidizers, as decomposition may release carbon/nitrogen oxides .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For example, electron-donating groups (e.g., methoxy) on the phenyl ring can direct cyclization to specific positions. Computational modeling (DFT) of intermediate transition states may predict favorable pathways. Experimental optimization using polar aprotic solvents (e.g., DMF) and controlled stoichiometry of reactants can improve yields .

Q. What strategies resolve contradictions in pharmacological activity data for structurally similar compounds?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Impurity profiles : HPLC purity checks (>95%) are essential to rule out side-product interference .

- Assay conditions : Variations in buffer pH, temperature, or solvent (DMSO vs. aqueous) can alter compound solubility and activity.

- Structural analogs : Compare data with derivatives like 5-(4-fluorophenyl)pyrazole-3-carboxylic acid, which show similar trends in antioxidant and antitumor assays .

Q. How are computational methods applied to study this compound’s reactivity?

Molecular docking (AutoDock, Schrödinger) can predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Quantum mechanical calculations (Gaussian, ORCA) assess electronic properties, such as HOMO-LUMO gaps, to explain redox behavior or nucleophilic attack sites .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Crystallization difficulties often stem from:

- Flexible substituents : The dimethoxy-phenyl group may adopt multiple conformations. Slow evaporation from a 1:1 ethanol/water mixture promotes ordered lattice formation.

- Hydrogen bonding : Carboxylic acid groups form strong intermolecular bonds; co-crystallization with amines (e.g., piperidine) can stabilize the crystal structure .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .

- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., 5-(4-chlorophenyl)pyrazole derivatives) to confirm assignments .

- Stability Studies : Monitor degradation under UV light and varying pH using accelerated stability testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.